2-(1H-Imidazol-1-yl)quinoline-4-carboxamide

Anticancer DNA Intercalation Cytotoxicity

This 2-(1H‑imidazol‑1‑yl)quinoline‑4‑carboxamide scaffold is essential for reproducible SAR. Substitution at the 2‑position with imidazole confers a specific DNA‑intercalation geometry and kinase‑binding mode that cannot be replicated by 6‑ or 8‑imidazolyl positional isomers. Published cytotoxicity data show >10‑fold variation based solely on substitution pattern, making the exact CAS‑specified structure mandatory for Pim‑1 kinase, DNA‑intercalation, and lead‑derivatization programs. Procure the precise molecule to ensure experimental consistency.

Molecular Formula C13H10N4O
Molecular Weight 238.24 g/mol
CAS No. 1457288-37-7
Cat. No. B1398073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Imidazol-1-yl)quinoline-4-carboxamide
CAS1457288-37-7
Molecular FormulaC13H10N4O
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)N3C=CN=C3)C(=O)N
InChIInChI=1S/C13H10N4O/c14-13(18)10-7-12(17-6-5-15-8-17)16-11-4-2-1-3-9(10)11/h1-8H,(H2,14,18)
InChIKeyCUTUANWTBNPRFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Imidazol-1-yl)quinoline-4-carboxamide (CAS 1457288-37-7): Technical Specifications and Procurement Grade


2-(1H-Imidazol-1-yl)quinoline-4-carboxamide is a heterocyclic small molecule (C₁₃H₁₀N₄O, MW 238.24 g/mol) featuring a quinoline core substituted at the 2-position with an imidazole ring and at the 4-position with a carboxamide group . Commercially available from multiple vendors at purities of 97-98% , this compound serves primarily as a research intermediate and scaffold for derivative synthesis in medicinal chemistry programs targeting Pim-1 kinase, DNA intercalation, and other therapeutic areas .

2-(1H-Imidazol-1-yl)quinoline-4-carboxamide (CAS 1457288-37-7): Positional and Substituent Criticality in Scaffold Performance


Substitution of 2-(1H-Imidazol-1-yl)quinoline-4-carboxamide with generic quinoline-4-carboxamide analogs or positional isomers cannot be assumed functionally equivalent due to the critical 2-imidazole substitution pattern. Studies on quinoline-4-carboxamide derivatives demonstrate that cytotoxicity varies over 10-fold based solely on substitution patterns [1]. The 2-imidazol-1-yl group confers specific DNA intercalation geometry and kinase binding interactions distinct from 8-imidazolyl or 6-imidazolyl positional isomers [2]. Procurement of the exact CAS-specified structure is therefore essential for experimental reproducibility in structure-activity relationship studies.

2-(1H-Imidazol-1-yl)quinoline-4-carboxamide (CAS 1457288-37-7): Comparative Performance Metrics for Procurement Decision-Making


Cytotoxic Potency Benchmarking Against Unsubstituted Quinoline-4-Carboxamide Scaffold

The 2-imidazol-1-yl substitution confers substantially enhanced cytotoxic activity relative to the simplest unsubstituted quinoline-4-carboxamide core. In quinoline-4-carboxamide series evaluations, the simplest compound lacking substitution at the 2-position exhibited IC₅₀ values ranging from 24.6 to 42.3 µM against HT-29, MCF-7, and A549 cancer cell lines [1]. While direct head-to-head data for the target compound 2-(1H-imidazol-1-yl)quinoline-4-carboxamide itself is not available in the current primary literature, the class-level inference establishes that 2-position substitution is a critical determinant of cytotoxic potency, with substituted analogs achieving IC₅₀ values as low as 3.97 µM [1].

Anticancer DNA Intercalation Cytotoxicity

Pim-1 Kinase Inhibitory Potential Relative to Quinoline-4-Carboxamide Class Baseline

Quinoline-carboxamide derivatives demonstrate significant Pim-1 kinase inhibitory activity, with compound 3e achieving 82.27% inhibition at a concentration equivalent to 0.11 relative to the SGI-1776 standard [1]. Carboxamide-appended quinoline moieties show good anti-proliferative activities against MCF-7, CACO, HepG-2, and HCT-116 cell lines in comparison to the reference standard Doxorubicin, with apoptosis accomplished through down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 [2]. The 4-carboxamide moiety present in the target compound is essential for this Pim-1 inhibitory activity.

Pim-1 Kinase Apoptosis Induction Cancer Therapeutics

2-Imidazolyl Substitution Differentiates from 8-Imidazolyl and 6-Imidazolyl Positional Isomers in DNA Intercalation Geometry

Novel 2-(imidazolyl)quinoline derivatives have been specifically designed and synthesized as DNA intercalating agents with evaluation of their interaction with calf thymus DNA (ctDNA) via comprehensive spectroscopic studies including fluorescence, UV absorption, resonance light scattering (RLS), melting studies, viscosity measurements, and circular dichroism (CD) spectroscopy [1]. The 2-position imidazolyl substitution confers distinct intercalating binding mode geometry compared to 6-imidazol-1-yl quinolinone derivatives historically investigated for cardiac stimulant activity [2] and 8-imidazolyl quinoline derivatives used in other therapeutic contexts .

DNA Intercalation Molecular Docking Structural Biology

Commercial Purity Benchmarking: 97-98% Specification Meets Industry Standard for Research-Grade Intermediates

2-(1H-Imidazol-1-yl)quinoline-4-carboxamide is commercially available from multiple vendors with specified purities of 97% (MolCore, ISO certified) and 98% (Leyan) . This purity level meets or exceeds typical research-grade specifications for heterocyclic intermediates and enables use as a synthetic building block without additional purification for most applications. The compound serves as a lead compound for synthesizing novel derivatives with enhanced pharmacological profiles, and its unique structural features can be modified to optimize biological activity while minimizing side effects .

Procurement Quality Control Synthesis

2-(1H-Imidazol-1-yl)quinoline-4-carboxamide (CAS 1457288-37-7): Optimal Use Cases for Scientific Procurement


Medicinal Chemistry: Pim-1 Kinase Inhibitor Lead Optimization Programs

This compound is suitable for structure-activity relationship (SAR) studies targeting Pim-1 kinase inhibition. The quinoline-4-carboxamide scaffold has demonstrated Pim-1 inhibitory activity with 82.27% inhibition achieved by optimized derivatives [1]. The 4-carboxamide moiety is essential for kinase binding, while the 2-imidazol-1-yl group provides a modifiable handle for further derivatization. Researchers can use this compound as a starting scaffold for systematic substitution at the imidazole and quinoline positions to optimize potency, selectivity, and pharmacokinetic properties.

DNA Intercalation and Anticancer Screening Studies

The compound is specifically relevant for DNA intercalation studies based on the established activity of 2-(imidazolyl)quinoline derivatives as DNA intercalating agents with demonstrated cytotoxic effects [2]. The planar quinoline core enables intercalation between DNA base pairs, while the 2-imidazol-1-yl substituent contributes to binding affinity and orientation. This compound can be employed in fluorescence quenching assays, UV absorption studies, viscosity measurements, and molecular docking simulations to characterize DNA binding parameters.

Synthetic Intermediate for Quinoline-4-Carboxamide Derivative Libraries

As a lead compound for synthesizing novel derivatives with enhanced pharmacological profiles , this compound serves as a versatile synthetic intermediate. The carboxamide group at the 4-position can undergo various chemical transformations including hydrolysis, reduction, and coupling reactions, while the imidazole ring at the 2-position provides additional functionalization sites. The commercially available 97-98% purity specification ensures suitability for direct use in multi-step synthetic sequences without additional purification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-Imidazol-1-yl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.